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Introduction

In the continuous scaling of microelectronic devices, the reliability of copper interconnects is
paramount. Copper, due to its low resistivity and high electromigration resistance, is the
material of choice for metallization. However, its tendency to diffuse into the surrounding
dielectric materials at elevated temperatures can lead to device failure.[1][2] This necessitates
the use of a diffusion barrier layer. Traditional barriers like Tantalum Nitride (TaN) face
challenges in sub-10 nm technology nodes due to their increasing contribution to the overall
interconnect resistance as they become thinner.[1]

Rhenium-Tungsten (Re-W) alloys are emerging as promising candidates for diffusion barriers
due to their high melting points, thermal stability, and low solubility with copper.[3][4] This
application note focuses on the use of Re3W (a Rhenium-Tungsten alloy with a 3:1 atomic
ratio) as a diffusion barrier in copper interconnects. Re3W combines the high melting point and
strength of tungsten with the enhanced ductility and resistivity of rhenium, offering a potentially
superior alternative to conventional barrier materials.[5]

Properties of ReW Alloys

Rhenium-Tungsten alloys exhibit a range of desirable properties for microelectronics
applications, stemming from the "rhenium effect,” which enhances the ductility and
recrystallization temperature of tungsten.[3] Key properties are summarized in the table below.
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. W-Re Alloys
Property W (Tungsten) Re (Rhenium)
(General)
High, generally
Melting Point (°C) 3422 3186 between that of W and
Re
) o Higher than pure W,
Electrical Resistivity ) )
5.6 19.3 increases with Re
(HQ-cm)
content
BCC (for lower Re
Crystal Structure BCC HCP )
concentrations)
Excellent, with high
Thermal Stability High High recrystallization
temperatures
Generally good, can
Adhesion to Cu Moderate Good be enhanced with
deposition techniques
- ) Significantly improved
Ductility Low High

over pure Tungsten

Application of Re3W as a Diffusion Barrier

The primary function of the Re3W layer is to prevent the diffusion of copper atoms into the

adjacent dielectric layer, thereby preventing the formation of copper silicides and ensuring the

electrical integrity of the device. The workflow for integrating a Re3W diffusion barrier is

depicted below.
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Figure 1: Experimental workflow for Cu interconnect fabrication with a Re3W batrrier.

Experimental Protocols
Deposition of Re3W Thin Films

a) Physical Vapor Deposition (PVD) - Sputtering
This is a common technique for depositing refractory metal barriers.

o Target: A high-purity Re3W alloy target.
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e Substrate: Si wafer with a thermally grown SiO2 or a low-k dielectric layer.
e Deposition System: DC magnetron sputtering system.
e Protocol:

o Introduce the substrate into the deposition chamber.

o Evacuate the chamber to a base pressure of at least 1 x 10-7 Torr.

o Pre-sputter the Re3W target for 5-10 minutes with the shutter closed to clean the target
surface.

o Introduce Argon (Ar) gas at a controlled flow rate to maintain a working pressure of 2-5
mTorr.

o Apply a DC power of 100-300 W to the target.

o Open the shutter to deposit the Re3W film on the substrate. The deposition time will
determine the film thickness (e.g., a few nanometers).

o After deposition, cool the substrate in a vacuum before removal.
b) Chemical Vapor Deposition (CVD)
CVD can offer better conformal coverage for high-aspect-ratio features.

e Precursors: Rhenium and Tungsten precursors (e.g., Rhenium pentachloride (ReCl5) and
Tungsten hexafluoride (WF6)).

o Carrier Gas: H2 and Ar.

» Substrate: Si wafer with a low-k dielectric.

o Deposition System: A low-pressure CVD (LPCVD) reactor.
» Protocol:

o Place the substrate in the CVD reactor.
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[e]

Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).

Introduce the precursor gases into the reactor at controlled flow rates. The ratio of the

o

precursor flow rates will determine the stoichiometry of the ReW film.

The precursor gases react on the substrate surface to form the Re3W film.

o

After the desired thickness is achieved, stop the precursor flow and cool the reactor under

[¢]

an inert gas flow.

Characterization of the Re3W Barrier

A comprehensive characterization is crucial to evaluate the performance of the Re3W diffusion

barrier.
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Figure 2: Characterization workflow for Re3W diffusion barriers.
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» X-Ray Diffraction (XRD): To determine the crystal structure and phase of the deposited
Re3W film. Amorphous or nanocrystalline structures are often preferred for diffusion barriers
as they lack grain boundaries which can act as fast diffusion paths.[6]

e Transmission Electron Microscopy (TEM): To visualize the cross-section of the
Cu/Re3W/Dielectric stack, measure the film thickness and uniformity, and examine the
interface quality.

o Four-Point Probe: To measure the sheet resistance of the Re3W film, from which the
electrical resistivity can be calculated.

e Secondary lon Mass Spectrometry (SIMS): To obtain a depth profile of the elemental
composition after thermal annealing. This is a direct method to assess copper diffusion
through the barrier.

Thermal Stability Test Protocol

e Deposit a stack of Cu (100 nm) / Re3W (5-10 nm) / SiO2 / Si.

¢ Anneal the samples in a vacuum or inert atmosphere (e.g., Ar or N2) at various temperatures
(e.g., 400°C, 500°C, 600°C, 700°C) for a fixed duration (e.g., 30 minutes).

o After annealing, analyze the samples using:
o XRD: To check for the formation of copper silicide (Cu3Si), which indicates barrier failure.

o SIMS: To measure the depth profile of Cu and Si. The presence of a significant amount of
Cu in the SiO2 or Si layer signifies barrier breakdown.

o Four-Point Probe: To measure the sheet resistance of the stack. A sharp increase in sheet
resistance often accompanies barrier failure due to the formation of high-resistivity
silicides.

Expected Performance and Comparison

While specific data for Re3W is not widely available, based on the properties of Re-W alloys
and other refractory metal barriers, the expected performance can be extrapolated.
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. Typical Lo Failure .
Barrier ) Resistivity Deposition
. Thickness Temperature
Material (MQ-cm) Method(s)
(nm) (°C)
TaN 5-20 200 - 1000 600 - 650 PVD, CVD, ALD
TiN 5-20 20-70 500 - 550 PVD, CVD, ALD
CoW 2-10 50 - 150 ~700 PVD, Plating
Re3W
2-10 30-80 > 700 PVD, CVD
(Expected)

The expected lower resistivity of Re3W compared to TaN at smaller thicknesses would be a
significant advantage in reducing the overall interconnect resistance. The high melting point
and thermal stability of Re-W alloys suggest that Re3W could exhibit a higher failure
temperature than conventional barriers.

Conclusion

Re3W presents a compelling case as a next-generation diffusion barrier for copper
interconnects in advanced microelectronics. Its anticipated properties of high thermal stability,
good adhesion, and potentially lower resistivity at scaled dimensions make it a promising
alternative to traditional materials. The experimental protocols outlined in this document provide
a framework for the deposition and characterization of Re3W thin films to validate their
performance as a robust diffusion barrier. Further research and optimization of deposition
processes are necessary to fully realize the potential of Re3W in future integrated circuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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